molecular formula C7H7NO2 B1639130 (E)-3-(1H-Pyrrol-2-YL)acrylic acid CAS No. 178992-37-5

(E)-3-(1H-Pyrrol-2-YL)acrylic acid

Cat. No.: B1639130
CAS No.: 178992-37-5
M. Wt: 137.14 g/mol
InChI Key: IMYGTWMJKVNQNY-ONEGZZNKSA-N
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Description

“(E)-3-(1H-Pyrrol-2-YL)acrylic acid” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom . Pyrrole is known as a biologically active scaffold, and the combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

Pyrrole and its analogs are synthesized through various tactical approaches . The synthesis of aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methanes, which have allyl, crotyl, and acrylate chains linked to the N-pyrrole atom, has been reported .


Molecular Structure Analysis

The molecular structure of pyrrole-containing compounds is characterized by a five-membered ring with alternating double bonds and a nitrogen atom . The imino N-C bond lengths in some molecules are equal [1.286 (2) Å] and indicate C=N character .


Chemical Reactions Analysis

Pyrrole-containing compounds are known for their diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole-containing compounds can vary. For example, the molecular formula of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid is C7H7NO3 and its molecular weight is 153.14 g/mol .

Scientific Research Applications

Photophysical Properties

(E)-2-benzamido-3-(pyridin-2-yl) acrylic acid, a compound related to (E)-3-(1H-Pyrrol-2-yl)acrylic acid, demonstrates significant photophysical properties. It exhibits strong absorption and dual emission in specific solvents, with its excited-state intramolecular proton-transfer being sensitive to solvent polarity and fluoride ion. These properties are indicative of potential applications in photophysical and photochemical studies (Guo, Chen, & Duan, 2012).

Polymer Science

In polymer science, derivatives of this compound have been used to study the structural and electronic properties of polymers. For instance, poly(3-thiophene-3-yl acrylic acid) is a soluble polythiophene derivative with significant relevance in polymer research. Theoretical and experimental studies of such polymers provide insights into their minimum energy conformations, rotational profiles, and electronic properties (Bertran et al., 2008).

Material Science

In material science, compounds structurally similar to this compound have been used to synthesize two-dimensional polymeric structures. These structures exhibit specific binding properties and are significant for understanding material binding and structural properties (Zhao et al., 2016).

Mechanism of Action

The mechanism of action of pyrrole-containing compounds is diverse due to the wide range of biological properties they possess. These include antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Safety and Hazards

The safety and hazards of pyrrole-containing compounds can vary depending on the specific compound. It’s important to refer to the specific safety data sheet (SDS) for each compound for detailed information .

Future Directions

Due to the diversity of pyrrole-containing analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that there is a promising future for the development of new drugs and therapies based on pyrrole-containing compounds.

Properties

IUPAC Name

(E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7(10)4-3-6-2-1-5-8-6/h1-5,8H,(H,9,10)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYGTWMJKVNQNY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49653-15-8
Record name (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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